N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H20N2O4S2 and its molecular weight is 368.47. The purity is usually 95%.
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Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[b][1,4]dioxine core
- A sulfonamide functional group
- A dimethylamino group attached to a thiophene ring
This unique composition is believed to contribute to its biological efficacy.
Antiviral Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiviral activity. For instance, quinoline analogs demonstrated potent effects against enterovirus D68 (EV-D68), suggesting that modifications at specific positions of the molecule can enhance antiviral properties . The structure-activity relationship (SAR) analysis revealed that certain substitutions at the 2 and 4 positions of the quinoline ring are optimal for antiviral activity.
Antioxidant Activity
In related research, compounds that share structural similarities with our target compound have shown promising antioxidant properties. For example, the drug 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline was found to inhibit reactive oxygen species (ROS) production in human neutrophils without acting as a direct scavenger . This indicates that this compound may also possess similar mechanisms affecting oxidative stress pathways.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds suggest the following:
- Substituents : The presence of specific functional groups such as sulfonyl and heterocyclic rings significantly enhances biological activity.
- Positioning : Optimal positioning of substituents on the parent structure can lead to improved efficacy against various biological targets.
The following table summarizes key findings from SAR studies:
Compound | Substituent Position | Biological Activity | Reference |
---|---|---|---|
Compound A | 2-position | Antiviral | |
Compound B | 4-position | Antioxidant | |
Compound C | 6-position | Antifungal |
Case Studies
- Antiviral Efficacy : A study demonstrated that structurally similar compounds exhibited over 99% reduction in parasitemia in Plasmodium berghei models . This highlights the potential of our target compound in treating viral infections.
- Antioxidant Mechanism : The inhibition of neutrophil ROS production by related compounds suggests that our compound may modulate immune responses effectively .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-18(2)14(12-5-8-23-11-12)10-17-24(19,20)13-3-4-15-16(9-13)22-7-6-21-15/h3-5,8-9,11,14,17H,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCPDPRXLSFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.